![molecular formula C13H20N2 B3202202 1-methyl-N-(2-methylphenyl)piperidin-4-amine CAS No. 1020964-10-6](/img/structure/B3202202.png)
1-methyl-N-(2-methylphenyl)piperidin-4-amine
Overview
Description
1-methyl-N-(2-methylphenyl)piperidin-4-amine is a synthetic compound . It is also known as 2-Methyl-AP-237. It is a liquid at room temperature . The compound has a molecular weight of 204.32 and its IUPAC name is 1-methyl-N-(2-methylphenyl)-4-piperidinamine .
Molecular Structure Analysis
The InChI code for 1-methyl-N-(2-methylphenyl)piperidin-4-amine is 1S/C13H20N2/c1-11-5-3-4-6-13(11)14-12-7-9-15(2)10-8-12/h3-6,12,14H,7-10H2,1-2H3 . This indicates that the compound has a six-membered heterocyclic structure with one nitrogen atom and five carbon atoms in the sp3-hybridized state .Physical And Chemical Properties Analysis
1-methyl-N-(2-methylphenyl)piperidin-4-amine is a liquid at room temperature . It has a molecular weight of 204.32 and its IUPAC name is 1-methyl-N-(2-methylphenyl)-4-piperidinamine .Scientific Research Applications
Role in Drug Design
Piperidines, including “1-methyl-N-(2-methylphenyl)piperidin-4-amine”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis of Various Piperidine Derivatives
This compound is involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Biological Evaluation of Potential Drugs
The compound is used in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Multicomponent Reactions
“1-methyl-N-(2-methylphenyl)piperidin-4-amine” is used in multicomponent reactions, which are a type of reaction where three or more reactants combine to form a product .
Analgesic Effect
Some piperidine derivatives bearing the “1-methyl-N-(2-methylphenyl)piperidin-4-amine” moiety have been found to have a higher analgesic effect than the standard drug indomethacin. This suggests potential applications in the treatment of pain and inflammation.
Role in Organic Chemistry
The development of fast and cost-effective methods for the synthesis of substituted piperidines, including “1-methyl-N-(2-methylphenyl)piperidin-4-amine”, is an important task of modern organic chemistry .
Safety and Hazards
The compound has been assigned the GHS07 pictogram and the signal word "Danger" . Hazard statements associated with it include H302, H315, H318, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
Piperidine is a vital fundament in the production of drugs. Piperidine and its derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
Mode of Action
The compound’s structure could potentially enable it to inhibit specific enzymes
Result of Action
Some piperidine derivatives bearing a similar moiety have been found to have higher analgesic effect than the standard drug indomethacin. This suggests potential applications in the treatment of pain and inflammation.
properties
IUPAC Name |
1-methyl-N-(2-methylphenyl)piperidin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11-5-3-4-6-13(11)14-12-7-9-15(2)10-8-12/h3-6,12,14H,7-10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOYHTAEABVRNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2CCN(CC2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(2-methylphenyl)piperidin-4-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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